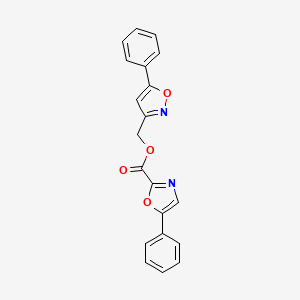

(5-Phenylisoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

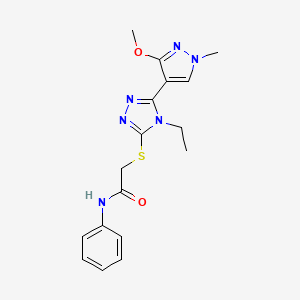

The synthesis of isoxazole derivatives has been an interesting field of study for decades . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The empirical formula of a similar compound, Methyl 5-phenylisoxazole-3-carboxylate, is C11H9NO3 . The SMILES string representation is COC(=O)c1cc(on1)-c2ccccc2 .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Methyl 5-phenylisoxazole-3-carboxylate, indicate that it is a solid . The molecular weight is 203.19 .科学的研究の応用

Analgesic and Anti-inflammatory Applications

Isoxazole derivatives, including compounds like (5-Phenylisoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate, have been studied for their analgesic and anti-inflammatory properties. Research has shown that modifying the isoxazole ring can lead to compounds with significant activity in reducing pain and inflammation. This makes them potential candidates for the development of new painkillers and anti-inflammatory drugs .

Anticancer Potential

The structure of isoxazole compounds has been associated with anticancer activity. The ability to modify the isoxazole core structure allows for the synthesis of derivatives that could act on various cancer cell lines, potentially leading to new therapeutic agents for cancer treatment .

Antimicrobial and Antiviral Effects

Isoxazole derivatives have been explored for their antimicrobial and antiviral effects. The introduction of different substituents on the isoxazole ring can enhance these properties, which is crucial in the fight against drug-resistant strains of bacteria and viruses .

Anticonvulsant and Antidepressant Uses

The modification of isoxazole derivatives has led to compounds with anticonvulsant and antidepressant effects. These compounds can interact with neurological pathways, offering a basis for the development of new medications for neurological disorders .

Immunosuppressive Properties

Certain isoxazole derivatives exhibit immunosuppressive properties, making them useful in research related to autoimmune diseases and organ transplantation. By suppressing the immune response, these compounds can help prevent organ rejection and treat autoimmune conditions .

Organic Synthesis

(5-Phenylisoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate serves as a versatile material in organic synthesis. Its unique structure can be utilized in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for creating diverse drug-like molecules .

Material Science

In the field of material science, isoxazole derivatives are valuable due to their potential use in the development of new materials with specific properties. Their chemical structure can be tailored to create materials for specific applications, such as smart materials or components in electronic devices .

Drug Design and Discovery

The compound’s structure provides a scaffold for the design of new drugs with a wide range of biological activities. Its versatility in chemical modifications makes it a valuable starting point in the drug discovery process, allowing researchers to explore a vast chemical space for potential therapeutic agents .

Safety and Hazards

The safety data sheet for a similar compound, (5-Phenylisoxazol-3-yl)methanol, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

作用機序

Mode of Action

It is known that isoxazole derivatives can interact with various biological targets based on their chemical diversity .

Biochemical Pathways

Isoxazole derivatives have been found to have significant biological interests, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

特性

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-20(19-21-12-18(25-19)15-9-5-2-6-10-15)24-13-16-11-17(26-22-16)14-7-3-1-4-8-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDFWIKJHAAOKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=NC=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-oxoquinazolin-3(4H)-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2953603.png)

![Methyl 2-{4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl}acetate](/img/structure/B2953606.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2953607.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2953611.png)

![7-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2953612.png)

![2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid](/img/structure/B2953620.png)